molecular formula C20H20FN3O3 B11326899 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B11326899
M. Wt: 369.4 g/mol
InChI Key: FBAGOXSTBOWNDM-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the dimethylphenyl and fluorophenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Uniqueness

Compared to similar compounds, N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C20H20FN3O3/c1-4-16(26-17-8-6-5-7-15(17)21)20(25)22-19-18(23-27-24-19)14-10-9-12(2)13(3)11-14/h5-11,16H,4H2,1-3H3,(H,22,24,25)

InChI Key

FBAGOXSTBOWNDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C)OC3=CC=CC=C3F

Origin of Product

United States

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